![molecular formula C14H14N4O2 B14445410 3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide CAS No. 73171-48-9](/img/structure/B14445410.png)
3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide typically involves the reaction of 3-amino benzoic acid with 4-(hydrazinecarbonyl)benzoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydrazinecarbonyl groups can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or hydrazides.
Scientific Research Applications
3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including heterocyclic compounds and polymers.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase and other hydrolases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. .
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength
Mechanism of Action
The mechanism of action of 3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as carbonic anhydrase and hydrolases, inhibiting their activity by binding to their active sites.
Pathways Involved: The inhibition of these enzymes disrupts critical biological pathways, leading to the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide
- 2-(1H-benzo[d]imidazol-2-yl)-N-(4-(hydrazinecarbonyl)phenyl)benzamide
- 4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid
Uniqueness
Compared to similar compounds, 3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide exhibits unique properties such as:
- Enhanced Binding Affinity : Higher binding affinity to target enzymes, making it a more potent inhibitor.
- Versatility : Greater versatility in undergoing various chemical reactions, allowing for the synthesis of a broader range of derivatives.
- Specificity : Higher specificity towards certain biological targets, reducing off-target effects and increasing therapeutic potential .
Properties
CAS No. |
73171-48-9 |
|---|---|
Molecular Formula |
C14H14N4O2 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
3-amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide |
InChI |
InChI=1S/C14H14N4O2/c15-11-3-1-2-10(8-11)13(19)17-12-6-4-9(5-7-12)14(20)18-16/h1-8H,15-16H2,(H,17,19)(H,18,20) |
InChI Key |
HWKYUVQBEBLNGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14445327.png)
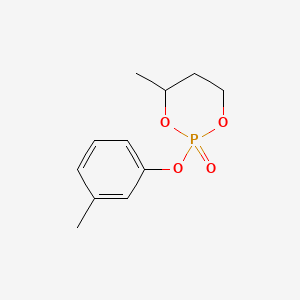
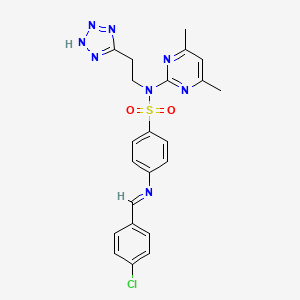
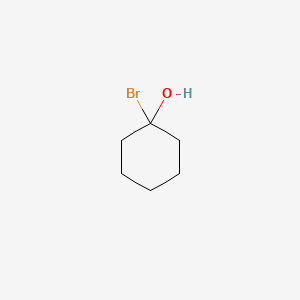
![2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14445363.png)
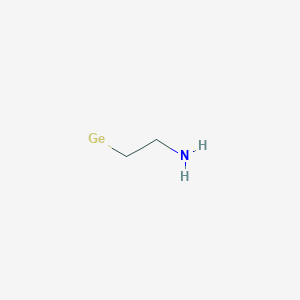

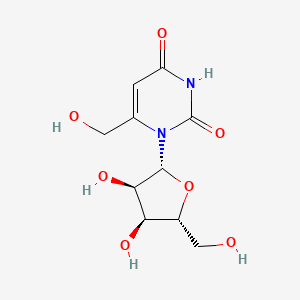

![2-[(Propan-2-yl)oxy]-1,3-dioxolane](/img/structure/B14445395.png)
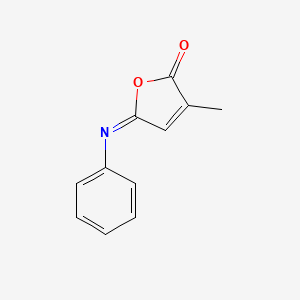
![{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid](/img/structure/B14445400.png)
![6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14445403.png)

